molecular formula C9H10BrNO2 B13057801 (2R)-2-amino-2-(4-bromophenyl)propanoic acid

(2R)-2-amino-2-(4-bromophenyl)propanoic acid

Katalognummer: B13057801
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: LCJMKSWXOYWTFZ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-(4-bromophenyl)propanoic acid is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2-phenylpropanoic acid to obtain 2-(4-bromophenyl)propanoic acid, which is then subjected to amination under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-(4-bromophenyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-2-amino-2-(4-bromophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and bromophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C9H10BrNO2

Molekulargewicht

244.08 g/mol

IUPAC-Name

(2R)-2-amino-2-(4-bromophenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

LCJMKSWXOYWTFZ-SECBINFHSA-N

Isomerische SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)N

Kanonische SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.